molecular formula C8H8N2S B157493 4-Amino-2-methylbenzothiazole CAS No. 10023-33-3

4-Amino-2-methylbenzothiazole

Cat. No. B157493
CAS RN: 10023-33-3
M. Wt: 164.23 g/mol
InChI Key: BSHNZZOVSWNSIR-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, a compound that has garnered significant interest due to its utility in synthetic organic chemistry and its biological activity. The chemistry of 2-aminobenzothiazoles has been extensively studied, with a variety of synthetic methods and chemical reactions developed to explore their potential in various fields10.

Synthesis Analysis

Several synthetic routes have been developed for 2-aminobenzothiazoles, which could be adapted for the synthesis of 4-Amino-2-methylbenzothiazole. A metal-free synthesis from aryl isothiocyanates and formamides has been described, which involves the formation of aminyl radicals and subsequent cyclization . Another metal-free method uses cyclohexanones and thioureas with catalytic iodine and molecular oxygen to achieve the synthesis under mild conditions . Additionally, an iodine-catalyzed synthesis from anilines, sulfur monochloride, and isocyanides has been reported . These methods highlight the versatility and range of conditions under which 2-aminobenzothiazoles can be synthesized.

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles has been studied using various techniques. For instance, the X-ray structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, derived from 2-aminobenzothiazole, reveals a slightly warped ring system with the sulfur atom participating in molecular π-bonding . Another study on N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate provides insights into the crystal structure of benzothiazole derivatives .

Chemical Reactions Analysis

2-Aminobenzothiazoles undergo various chemical reactions, including ring expansion with alkynyl carboxylic acids to form 1,4-benzothiazines . They also exhibit nucleophilic properties, as demonstrated by their reactions with superelectrophilic compounds, leading to the formation of sigma-adducts . The reactivity of these compounds can be influenced by substituents on the thiazole ring, which can affect their nucleophilicity and basicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles have been investigated using spectroscopic and quantum chemical studies. For example, vibrational investigations of 2-amino-4-methoxybenzothiazole have been carried out, and its electronic structure has been analyzed by UV-Visible and NMR spectroscopies . These studies provide valuable information on the influence of substituents on the benzothiazole ring and can be used to infer properties of 4-Amino-2-methylbenzothiazole.

Scientific Research Applications

Antitumor Applications

4-Amino-2-methylbenzothiazole derivatives have shown significant potential in antitumor applications. A study highlighted the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, and one such prodrug demonstrated significant effects against breast and ovarian xenograft tumors (Bradshaw et al., 2002). Similarly, other studies have synthesized and evaluated the antitumor activities of 4-thiazolidinones containing benzothiazole moiety, showing promising results against various cancer cell lines (Havrylyuk et al., 2010).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-amino-4-methylbenzothiazole has been analyzed using High-Performance Liquid Chromatography (HPLC). This method provided a rapid and accurate quantitative analysis of 2-amino-4-methylbenzothiazole (Zheng Yuan, 2011).

Antibacterial Applications

Benzothiazole derivatives, including 4-Amino-2-methylbenzothiazole, have been utilized in forming Schiff bases and their Zn(II) chelates, which were characterized and screened for their antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Surface Chemistry Applications

An experimental and theoretical study on the surface-enhanced Raman scattering (SERS) of 2-amino-4-methylbenzothiazole adsorbed on colloidal silver particles revealed insights into the adsorptive behavior and the interaction with the silver surface, indicating its potential use in surface chemistry and sensor technology (Sarkar et al., 2005).

Corrosion Inhibition

4-Amino-2-methylbenzothiazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, a study combined 2-amino-4-methylbenzothiazole with other compounds to enhance the corrosion protection of mild steel in acidic environments (Shainy et al., 2017).

Safety And Hazards

When heated to decomposition, 4-Amino-2-methylbenzothiazole emits very toxic fumes of SOx and NOx . It is probably combustible . It is harmful if swallowed .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHNZZOVSWNSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Grandolini, A Ricci, A Martani… - Journal of Heterocyclic …, 1966 - Wiley Online Library
… The 7-thiocyano derivative was obtained from 4 - amino - 2 - methylbenzothiazole. The structure of the benzobisheterocycles has been confirmed by NMR spectroscopy. …
Number of citations: 6 onlinelibrary.wiley.com
JL Balcer, CV DeAmicis, PL Johnson… - Pest management …, 2011 - Wiley Online Library
… Chlorination of the aryl thiourea 1 with either chlorine or thionyl chloride leads to 4-amino-2-methylbenzothiazole 2.3 Conversion of 2 to the aryl hydrazine 3, followed by reaction with …
Number of citations: 10 onlinelibrary.wiley.com

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